![molecular formula C20H23N5O2 B2886543 3-allyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922453-83-6](/img/structure/B2886543.png)
3-allyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains an allyl group, a dimethylphenyl group, and a tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione group. These groups suggest that the compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a large number of atoms. The structure could potentially be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive groups. For example, the allyl group could undergo reactions such as allylic substitution or oxidation, while the tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione group could potentially undergo reactions such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific structure and functional groups present. For example, the presence of an allyl group could potentially make the compound more reactive, while the presence of a dimethylphenyl group could potentially increase the compound’s hydrophobicity .Scientific Research Applications
Synthesis of Substituted Imidazoles
The compound is a derivative of imidazole, a heterocyclic structural motif prevalent in functional molecules. The synthesis of substituted imidazoles is a strategic area of research due to their wide range of applications, from pharmaceuticals to functional materials and catalysis . The ability to create various substituted imidazoles allows for the development of new compounds with desired properties for specific applications.
Antimicrobial Agents
Allyl-substituted compounds, such as the one you’ve mentioned, have been studied for their antimicrobial properties. For instance, allyl-substituted 1,3-benzoxazines have shown promising results against a variety of pathogens, including bacteria and fungi . The compound’s structure could be modified to enhance its antimicrobial efficacy, making it a potential candidate for new antimicrobial drugs.
Mechanochemical Applications
Mechanochemistry involves chemical reactions that proceed by mechanical force rather than traditional heat or solvent-based methods. The compound’s structural features, such as the allyl group, could be exploited in mechanochemical processes to create materials with improved properties, like enhanced fire resistance or reduced toxicity .
Future Directions
properties
IUPAC Name |
9-(2,4-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-5-9-25-18(26)16-17(22(4)20(25)27)21-19-23(10-6-11-24(16)19)15-8-7-13(2)12-14(15)3/h5,7-8,12H,1,6,9-11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTIGBXZOMPOPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16812190 |
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